3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic acid derivative known for its unique chemical properties and applications in various scientific fields. This compound features a phenol group attached to a boronic ester, making it a valuable reagent in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting phenol with boronic acid derivatives under specific conditions, such as using a catalyst and controlling the temperature and pressure.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and halides, often using palladium catalysts.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or other reduced forms.
Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Boronic acids and other reduced boronic esters.
Substitution Products: Various substituted phenols and boronic esters.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Biology: It serves as a probe in biological studies, helping to understand enzyme mechanisms and interactions. Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development. Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its role as a cross-coupling reagent and in biological interactions.
Molecular Targets and Pathways:
Enzymes: It can interact with enzymes that have diol-containing active sites.
Pathways: In biological systems, it may be involved in signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Boronic Acids: General boronic acids and their derivatives.
Phenols: Various phenolic compounds with different substituents.
Cross-Coupling Reagents: Other reagents used in cross-coupling reactions, such as organotin compounds.
Uniqueness: 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable tool in both research and industrial applications.
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Properties
Molecular Formula |
C13H19BO3 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H19BO3/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
InChI Key |
TXTUCPAGIQLJRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C |
Origin of Product |
United States |
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